molecular formula C15H14N4O B11793009 3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol

3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B11793009
M. Wt: 266.30 g/mol
InChI Key: WCQVGPWFRHPTPT-UHFFFAOYSA-N
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Description

3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is an organic compound that features a phenol group, an amino group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. One common method involves the reaction of 3-aminophenol with benzyl chloride to form 3-(benzylamino)phenol. This intermediate is then reacted with 1H-1,2,4-triazole-5-carbaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure the reactions proceed efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenol and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenols and triazoles.

Scientific Research Applications

3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The phenol and amino groups can form hydrogen bonds and interact with active sites of enzymes or receptors. The triazole ring can participate in π-π stacking interactions and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Aminophenol: Shares the phenol and amino groups but lacks the triazole ring.

    1H-1,2,4-Triazole: Contains the triazole ring but lacks the phenol and amino groups.

    Benzylamine: Contains the benzyl and amino groups but lacks the phenol and triazole rings.

Uniqueness

3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring enhances its potential for coordination with metal ions and interaction with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

3-[5-[amino(phenyl)methyl]-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C15H14N4O/c16-13(10-5-2-1-3-6-10)15-17-14(18-19-15)11-7-4-8-12(20)9-11/h1-9,13,20H,16H2,(H,17,18,19)

InChI Key

WCQVGPWFRHPTPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC(=CC=C3)O)N

Origin of Product

United States

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